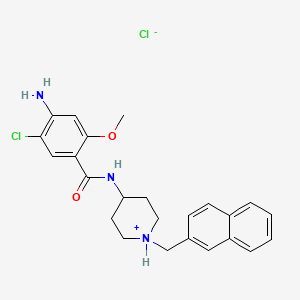![molecular formula C63H117N3O40PW12 B13771330 Dioxotungsteniooxy-[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungsten;1-hexadecylpyridin-1-ium;phosphoric acid CAS No. 88418-08-0](/img/structure/B13771330.png)
Dioxotungsteniooxy-[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungsten;1-hexadecylpyridin-1-ium;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricetylpyridinium 12-tungstophosphate is a chemical compound with the empirical formula C63H114N3O40PW12 and a molecular weight of 3790.63 . . This compound is notable for its unique structure and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tricetylpyridinium 12-tungstophosphate typically involves the reaction of hexadecylpyridinium chloride with 12-tungstophosphoric acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of tricetylpyridinium 12-tungstophosphate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through filtration and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Tricetylpyridinium 12-tungstophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of tungsten.
Reduction: It can also undergo reduction reactions, leading to the formation of lower oxidation states of tungsten.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of higher oxidation states of tungsten, while reduction reactions can produce lower oxidation states .
Scientific Research Applications
Tricetylpyridinium 12-tungstophosphate has a wide range of scientific research applications, including:
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems and therapeutic agents.
Mechanism of Action
The mechanism of action of tricetylpyridinium 12-tungstophosphate involves its interaction with molecular targets and pathways. The compound’s structure allows it to interact with specific enzymes and proteins, influencing their activity and function. This interaction can lead to various biochemical effects, including changes in cellular processes and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: A quaternary ammonium compound with antiseptic properties, commonly used in mouthwashes and toothpastes.
12-Tungstophosphoric Acid: A related compound used as a catalyst in various chemical reactions.
Uniqueness
Tricetylpyridinium 12-tungstophosphate is unique due to its combination of the pyridinium group with the 12-tungstophosphate anion. This unique structure imparts specific properties that make it valuable in diverse applications, from catalysis to biological studies .
Properties
CAS No. |
88418-08-0 |
|---|---|
Molecular Formula |
C63H117N3O40PW12 |
Molecular Weight |
3793.7 g/mol |
IUPAC Name |
dioxotungsteniooxy-[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungsten;1-hexadecylpyridin-1-ium;phosphoric acid |
InChI |
InChI=1S/3C21H38N.H3O4P.36O.12W/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h3*15,17-18,20-21H,2-14,16,19H2,1H3;(H3,1,2,3,4);;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q3*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;3*-1;;;;;;;;;;;; |
InChI Key |
MVLWJOXDSHDXMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.OP(=O)(O)O.[O-][W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)=O.[O-][W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)=O.[O-][W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


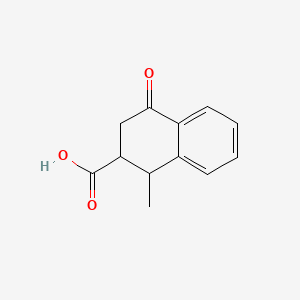

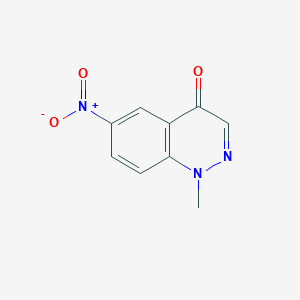
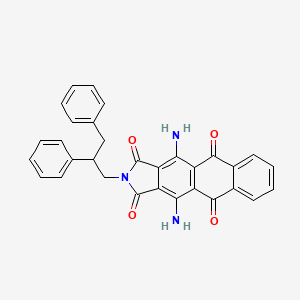

![1,3-Dioxolane, 2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]-](/img/structure/B13771294.png)
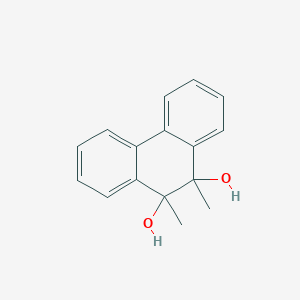

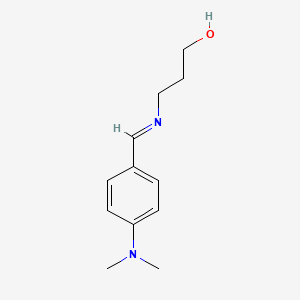
![3,3'-(9H,9'H-[3,4'-Bicarbazole]-9,9'-diyl)dibenzonitrile](/img/structure/B13771326.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B13771346.png)
